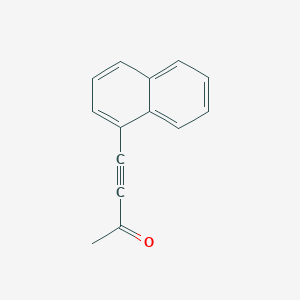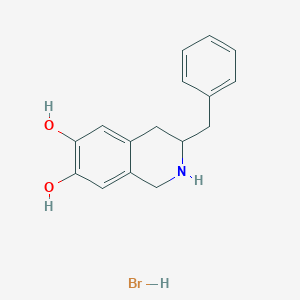
3-Benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide is a compound belonging to the class of tetrahydroisoquinolines, which are alkaloids frequently found in human body fluids and tissues, including the brain . These compounds are known for their diverse biological activities and potential therapeutic applications .
准备方法
The synthesis of 3-Benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide can be achieved through various synthetic routes. One common method involves the Bischler-Napieralski reaction, which cyclizes N-(haloalkyl)aryl derivatives . Another approach is the Pictet-Spengler reaction, which involves the condensation of biogenic amines with electrophilic carbonyl compounds . Industrial production methods often utilize these reactions due to their efficiency and scalability .
化学反应分析
3-Benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP) for oxidation, and sodium borohydride (NaBH₄) for reduction . Major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities .
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its neuroprotective and neurorestorative properties . In medicine, it is being investigated for its potential use in treating neurodegenerative disorders such as Parkinson’s disease . Additionally, it has applications in the pharmaceutical industry as a precursor for drug development .
作用机制
The mechanism of action of 3-Benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide involves its interaction with various molecular targets and pathways. It has been shown to induce cell death via apoptosis by elevating the level of the pro-apoptotic protein Bax and decreasing the concentration of the anti-apoptotic protein Bcl-xl . Additionally, it can reduce the activity of tyrosine hydroxylase, the enzyme responsible for converting tyrosine to dopamine, which is implicated in different nervous system diseases .
相似化合物的比较
3-Benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide can be compared with other similar compounds such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and other tetrahydroisoquinoline derivatives . These compounds share structural similarities and exhibit similar biological activities, but this compound is unique in its specific neuroprotective and neurorestorative properties .
属性
CAS 编号 |
141418-53-3 |
|---|---|
分子式 |
C16H18BrNO2 |
分子量 |
336.22 g/mol |
IUPAC 名称 |
3-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |
InChI |
InChI=1S/C16H17NO2.BrH/c18-15-8-12-7-14(6-11-4-2-1-3-5-11)17-10-13(12)9-16(15)19;/h1-5,8-9,14,17-19H,6-7,10H2;1H |
InChI 键 |
UMAHEVLAJQKXJD-UHFFFAOYSA-N |
规范 SMILES |
C1C(NCC2=CC(=C(C=C21)O)O)CC3=CC=CC=C3.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


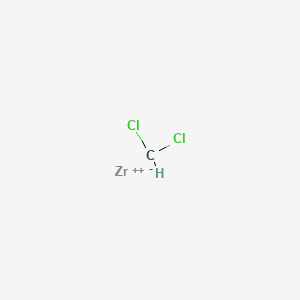
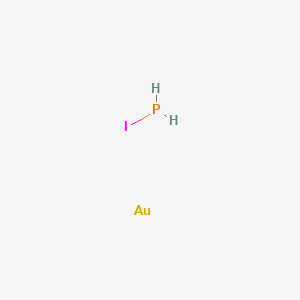
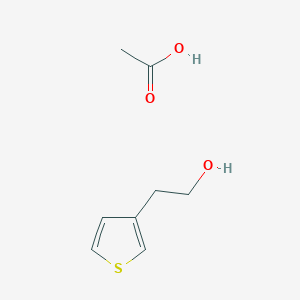
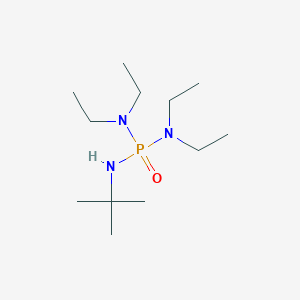
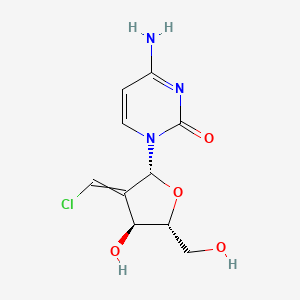
![2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(5-phenyl-1H-pyrrole)](/img/structure/B14263601.png)
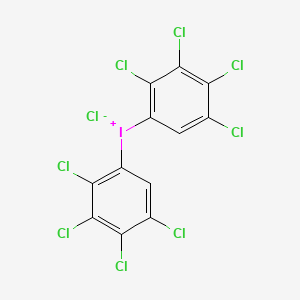
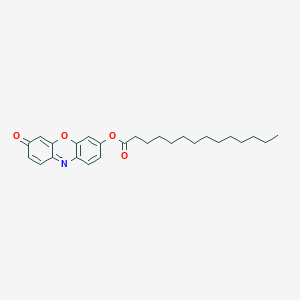

![2,2'-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one)](/img/structure/B14263624.png)
![4-[(Morpholin-4-yl)sulfanyl]aniline](/img/structure/B14263634.png)
